

Application Notes and Protocols: Dehydrolinalool as a Precursor in Vitamin A Synthesis

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Compound of Interest

Compound Name: 3,7-Dimethyloct-6-en-1-yn-3-ol

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Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential micronutrients vital for a myriad of physiological processes, including vision, immune function, embryonic development, and maintenance of epithelial tissues. Industrial synthesis of Vitamin A is a cornerstone of the pharmaceutical and nutritional supplement industries. A key starting material in several major industrial syntheses is β -ionone, which can be derived from dehydrolinalool. This document provides detailed application notes and experimental protocols for the multi-step synthesis of Vitamin A acetate, commencing with dehydrolinalool as a precursor. The protocols are based on established industrial methodologies, including the Hoffmann-La Roche and BASF routes.

Synthetic Pathway Overview

The overall synthetic strategy involves three primary stages:

- **Synthesis of Pseudoionone from Dehydrolinalool:** This initial step involves the conversion of the tertiary acetylenic alcohol, dehydrolinalool, into the acyclic ketone, pseudoionone. This transformation is typically achieved via rearrangement reactions such as the Saucy-Marbet or Carroll reactions.

- **Cyclization of Pseudoionone to β -Ionone:** The synthesized pseudoionone is then cyclized in the presence of a strong acid to form the key intermediate, β -ionone. This reaction requires careful control of conditions to maximize the yield of the desired β -isomer over the α -isomer.
- **Conversion of β -Ionone to Vitamin A Acetate:** From β -ionone, the synthesis can proceed via several established industrial routes. This document details two of the most significant: the Hoffmann-La Roche (C14 + C6) route and the BASF (C15 + C5) route.

Stage 1: Synthesis of Pseudoionone from Dehydrolinalool

The conversion of dehydrolinalool to pseudoionone is a critical step that constructs the carbon skeleton necessary for the subsequent cyclization. Two primary industrial methods for this transformation are the Saucy-Marbet reaction and the Carroll rearrangement.

Method 1: Saucy-Marbet Reaction

The Saucy-Marbet reaction involves the reaction of a propargyl alcohol with an enol ether. In this context, dehydrolinalool reacts with an acetoacetate derivative, such as ethyl acetoacetate, to form an intermediate that rearranges to pseudoionone. This reaction is a variation of the Claisen rearrangement.^[1]

Experimental Protocol: Saucy-Marbet Reaction

Materials:

- Dehydrolinalool
- Ethyl acetoacetate
- Inert solvent (e.g., high-boiling hydrocarbon)
- Acid or thermal catalysis

Procedure:

- In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge dehydrolinalool and a molar excess of ethyl acetoacetate in an inert solvent.
- Heat the mixture to a temperature range of 150-220°C. The reaction can be driven by thermal energy or catalyzed by the addition of a small amount of a Lewis acid.
- Maintain the reaction at this temperature for several hours, monitoring the progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the excess ethyl acetoacetate and solvent under reduced pressure.
- The crude pseudoionone is then purified by vacuum distillation.

Method 2: Carroll Rearrangement

The Carroll rearrangement is another effective method for synthesizing γ,δ -unsaturated ketones from β -keto allyl esters.[2][3][4][5] In an industrial setting, this can be adapted to react dehydrolinalool with diketene at low temperatures to form a stable acetoacetate ester. This intermediate then undergoes thermal rearrangement to pseudoionone with concomitant decarboxylation.[6]

Experimental Protocol: Carroll Rearrangement

Materials:

- Dehydrolinalool
- Diketene
- Aluminum-based catalyst (optional)
- Inert solvent

Procedure:

- In a suitable reactor, react dehydrolinalool with diketene at a low temperature to form the corresponding acetoacetate ester of dehydrolinalool. This intermediate is stable up to approximately 100°C.[6]
- Heat the acetoacetate ester to a temperature between 150°C and 220°C to induce the rearrangement and decarboxylation, yielding pseudoionone.[6] This step can be facilitated by the presence of an aluminum catalyst.[6]
- Monitor the reaction for the evolution of carbon dioxide to gauge completion.
- After the reaction is complete, cool the mixture and purify the resulting pseudoionone by vacuum distillation.

Data Presentation: Synthesis of Pseudoionone

Parameter	Saucy-Marbet Reaction	Carroll Rearrangement
Key Reagents	Dehydrolinalool, Ethyl Acetoacetate	Dehydrolinalool, Diketene
Typical Temperature	150-220°C	150-220°C (rearrangement step)
Catalyst	Thermal or Lewis Acid	Thermal or Aluminum-based
Reported Yield	Varies based on specific conditions	Varies based on specific conditions
Purity	Requires purification by distillation	Requires purification by distillation

Stage 2: Cyclization of Pseudoionone to β -Ionone

The cyclization of pseudoionone is a crucial step that forms the characteristic cyclohexene ring of the ionones. The reaction is catalyzed by strong acids, with sulfuric acid being commonly employed in industrial processes. The ratio of α - to β -ionone is highly dependent on the reaction conditions, including acid concentration, temperature, and reaction time.[1][7][8][9]

Experimental Protocol: Cyclization of Pseudoionone

Materials:

- Pseudoionone
- Concentrated Sulfuric Acid (93-100% for predominantly β -ionone)[10]
- Inert, water-immiscible solvent (e.g., a liquid hydrocarbon or liquid carbon dioxide under pressure)[10][11]
- Quenching solution (e.g., ice-water)

Procedure:

- In a reactor equipped for low-temperature operation and vigorous stirring, charge the inert solvent and concentrated sulfuric acid. Cool the mixture to a temperature between -15°C and $+15^{\circ}\text{C}$. [11]
- Slowly add a solution of pseudoionone dissolved in the same inert solvent to the stirred acid mixture, maintaining the low temperature. The molar ratio of sulfuric acid to pseudoionone is typically in the range of 2:1 to 5:1. [11]
- The reaction is highly exothermic and requires careful temperature control to minimize the formation of byproducts.
- After the addition is complete, allow the reaction to proceed for a short period. The optimal reaction time is typically brief to maximize the yield of β -ionone.
- Quench the reaction by pouring the mixture into a large volume of ice-water.
- Separate the organic layer, neutralize any remaining acid, wash with water, and dry over an anhydrous salt.
- The crude product is then purified by vacuum distillation to isolate β -ionone.

Data Presentation: Cyclization of Pseudoionone to β -Ionone

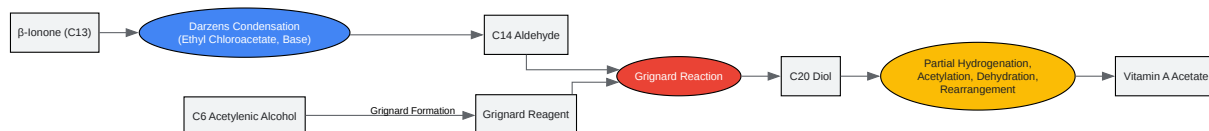
Parameter	Value/Condition	Reference
Reactant	Pseudoionone	[11]
Catalyst	Concentrated Sulfuric Acid (93-100%)	[10]
Solvent	Liquid Hydrocarbon or Liquid CO ₂	[10][11]
Temperature	-15°C to +15°C	[11]
Molar Ratio (H ₂ SO ₄ :Pseudoionone)	2:1 to 5:1	[11]
Typical Yield of β -Ionone	>90% (under optimized conditions)	[7]
Purity	High purity after vacuum distillation	

Stage 3: Conversion of β -Ionone to Vitamin A Acetate

Method 1: Hoffmann-La Roche (C14 + C6) Route

This classic industrial synthesis involves the construction of the Vitamin A backbone by coupling a C14 aldehyde derived from β -ionone with a C6 acetylenic alcohol.[12]

Experimental Workflow: Hoffmann-La Roche Route



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Caption: Hoffmann-La Roche C14 + C6 route to Vitamin A acetate.

Experimental Protocol: Hoffmann-La Roche Route

Step 1: Synthesis of the C14 Aldehyde (Darzens Condensation)

- React β -ionone with an α -halo ester, such as ethyl chloroacetate, in the presence of a strong base (e.g., sodium ethoxide) to form an α,β -epoxy ester (glycidic ester).^{[3][11][13][14][15][16]}
The reaction is typically carried out in an anhydrous solvent like ether or toluene at low temperatures.
- Saponify the resulting glycidic ester with a base (e.g., NaOH).
- Acidify the mixture to promote decarboxylation and rearrangement to the C14 aldehyde.
- Purify the C14 aldehyde by distillation.

Step 2: Synthesis of the C6 Acetylenic Alcohol

This component is synthesized separately and is commercially available.

Step 3: Grignard Reaction and Subsequent Transformations

- Prepare the Grignard reagent of the C6 acetylenic alcohol by reacting it with a suitable Grignard reagent (e.g., ethylmagnesium bromide).^{[17][18][19][20]}
- React the C14 aldehyde with the C6 Grignard reagent to form a C20 diol.
- Perform a partial hydrogenation of the triple bond in the C20 diol to a cis-double bond using a Lindlar catalyst.
- Selectively acetylate the primary hydroxyl group using acetic anhydride.
- Dehydrate the tertiary hydroxyl group and rearrange the double bond system using a strong acid at low temperature to yield Vitamin A acetate.
- Purify the final product by crystallization.

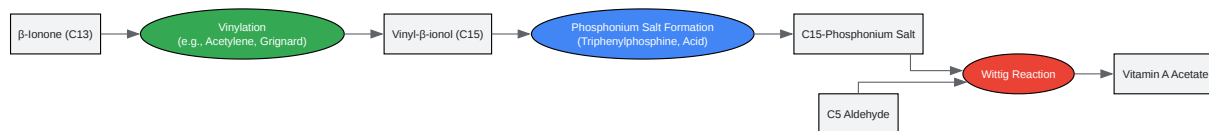
Data Presentation: Hoffmann-La Roche Route

Step	Key Reagents	Typical Yield	Reference
Darzens Condensation	β -Ionone, Ethyl Chloroacetate, Base	Good	[13]
Grignard Reaction	C14 Aldehyde, C6 Grignard Reagent	High	[17]
Overall Yield	>90% (from C20 diol)		

Method 2: BASF (C15 + C5) Route

The BASF process utilizes a Wittig reaction to couple a C15 phosphonium salt (derived from β -ionone) with a C5 aldehyde.[12]

Experimental Workflow: BASF Route



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Caption: BASF C15 + C5 route to Vitamin A acetate.

Experimental Protocol: BASF Route

Step 1: Synthesis of Vinyl- β -ionol (C15)

- React β -ionone with acetylene followed by partial hydrogenation, or directly with a vinyl Grignard reagent, to produce vinyl- β -ionol.[12]

Step 2: Formation of the C15-Phosphonium Salt

- Treat vinyl- β -ionol with triphenylphosphine and a strong acid (e.g., HBr) to form the corresponding C15-triphenylphosphonium salt.[21]

Step 3: Wittig Reaction

- The C5 aldehyde component (e.g., β -formylcrotyl acetate) is prepared separately.
- React the C15-phosphonium salt with the C5 aldehyde in the presence of a base to effect the Wittig olefination, directly yielding Vitamin A acetate.[22]
- The reaction is typically carried out in a two-phase system or in an appropriate organic solvent.
- Purify the Vitamin A acetate by removing the triphenylphosphine oxide byproduct and subsequent crystallization.

Data Presentation: BASF Route

Step	Key Reagents	Typical Yield	Reference
Phosphonium Salt Formation	Vinyl- β -ionol, Triphenylphosphine, Acid	High	[21]
Wittig Reaction	C15-Phosphonium Salt, C5 Aldehyde, Base	93% (from vinyl- β -ionol)	[21]

Conclusion

The synthesis of Vitamin A from dehydrolinalool is a multi-step process that relies on key chemical transformations, each requiring careful optimization and control of reaction conditions. The protocols and data presented here provide a detailed framework for researchers and professionals in the field to understand and potentially replicate these important industrial syntheses. The choice between the Hoffmann-La Roche and BASF routes often depends on factors such as raw material availability, cost, and specific technological capabilities. Both

routes, however, demonstrate the elegant application of fundamental organic reactions on an industrial scale to produce a life-sustaining molecule.

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